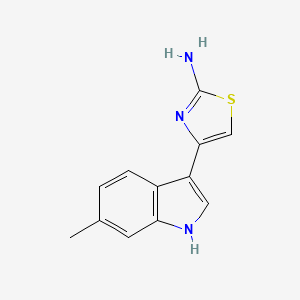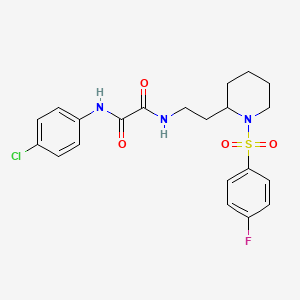![molecular formula C22H28N2O3S B2356506 2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-84-2](/img/structure/B2356506.png)
2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Anticancer Activity Research into novel indenopyridine derivatives, which are structurally related to benzenesulfonamides, has shown significant potential in anticancer activity. These compounds have been synthesized and tested against breast cancer cell lines, with some derivatives showing higher potency than Doxorubicin, a commonly used chemotherapeutic agent (Ghorab & Al-Said, 2012).
Chemical Nucleases Copper(II) complexes with sulfonamides derived from 2-picolylamine have been studied for their use as chemical nucleases. These complexes show the ability to act as effective DNA cleavage agents, potentially useful for genetic engineering and molecular biology research (Macías et al., 2006).
Photodynamic Therapy Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been investigated for its photophysical and photochemical properties. Such compounds are potential photosensitizers for photodynamic therapy, an alternative treatment method for cancer, due to their good solubility and favorable fluorescence and singlet oxygen production properties (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial Activity The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on benzenesulfonamide derivatives (Ijuomah, Ike, & Obi, 2022).
Carbonic Anhydrase Inhibition Benzenesulfonamides and their derivatives have been extensively studied as inhibitors of carbonic anhydrases, enzymes involved in many physiological and pathological processes. These compounds exhibit selective inhibition of different carbonic anhydrase isoforms, making them candidates for treating diseases like glaucoma, epilepsy, and cancer (Pala et al., 2014).
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-13-16(2)18(4)21(17(15)3)28(26,27)23-14-19-7-9-20(10-8-19)22(25)24-11-5-6-12-24/h7-10,13,23H,5-6,11-12,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVANBSCQTGXYTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

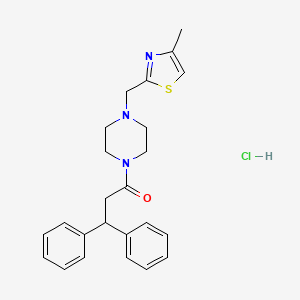
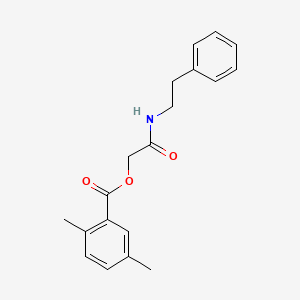
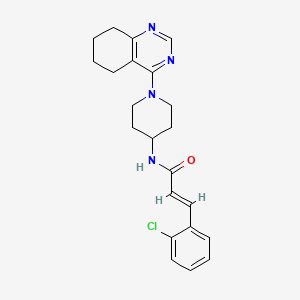
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)
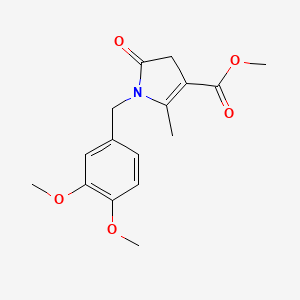
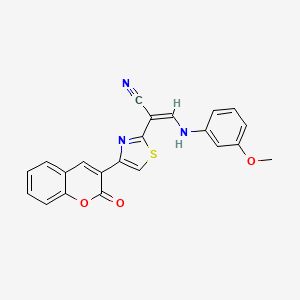
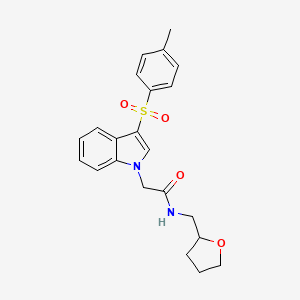
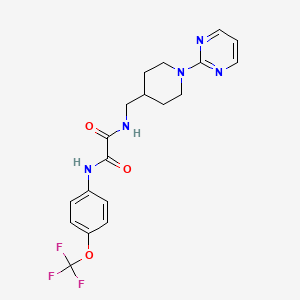
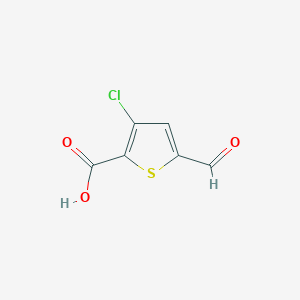
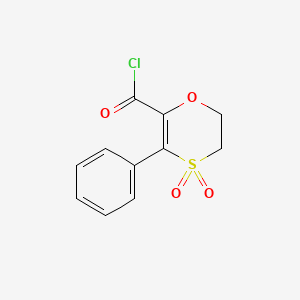
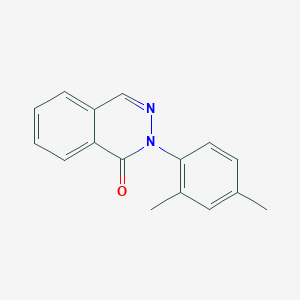
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)
